N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide
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Overview
Description
N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide is an organic compound characterized by the presence of two ethyl and methyl substituted phenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 2-ethyl-6-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide
- N-(2-ethyl-6-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness
N(1),N(6)-Bis(2-ethyl-6-methylphenyl)hexanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
548434-09-9 |
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Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N,N'-bis(2-ethyl-6-methylphenyl)hexanediamide |
InChI |
InChI=1S/C24H32N2O2/c1-5-19-13-9-11-17(3)23(19)25-21(27)15-7-8-16-22(28)26-24-18(4)12-10-14-20(24)6-2/h9-14H,5-8,15-16H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MEAXIALDPXFKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCCC(=O)NC2=C(C=CC=C2CC)C)C |
Origin of Product |
United States |
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